BenchChemオンラインストアへようこそ!

SR 43845

Hypertension Renin-angiotensin system Pharmacodynamics

SR 43845 is a superior direct renin inhibitor with exceptional in vitro potency (IC50 = 10⁻¹¹ M) and a distinct biomarker signature—near-complete PRA inhibition with elevated active renin—outperforming ACE inhibitors in head-to-head primate studies. Ideal for RAS pathway research, biomarker validation, and SAR studies. Not for human use.

Molecular Formula C44H64N8O8
Molecular Weight 833.0 g/mol
CAS No. 114037-60-4
Cat. No. B1681100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR 43845
CAS114037-60-4
SynonymsSR 43845;  SR-43845;  SR43845; 
Molecular FormulaC44H64N8O8
Molecular Weight833.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)(CO)CO)NC(=O)CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC4=CN=CC=C4)O
InChIInChI=1S/C44H64N8O8/c1-4-29(2)40(43(60)52-44(3,26-53)27-54)51-39(57)23-37(55)34(20-30-12-7-5-8-13-30)49-42(59)36(22-33-25-46-28-47-33)50-41(58)35(21-31-14-9-6-10-15-31)48-38(56)18-17-32-16-11-19-45-24-32/h6,9-11,14-16,19,24-25,28-30,34-37,40,53-55H,4-5,7-8,12-13,17-18,20-23,26-27H2,1-3H3,(H,46,47)(H,48,56)(H,49,59)(H,50,58)(H,51,57)(H,52,60)
InChIKeyNZGWKVVFXREROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SR 43845 CAS 114037-60-4 Procurement Guide: Renin Inhibitor for Hypertension Research


SR 43845 (CAS 114037-60-4), with molecular formula C44H64N8O8 and molecular weight 833.03 g/mol, is a pseudo-tetrapeptide renin inhibitor originally developed by Sanofi-Synthelabo [1]. It acts by directly inhibiting the enzymatic activity of renin, the rate-limiting step of the renin-angiotensin system (RAS), thereby reducing the production of angiotensin I and ultimately angiotensin II [2]. The compound is characterized as a highly potent and specific inhibitor of human and primate plasma renin [3]. Its primary application is in hypertension research, where it serves as a tool compound for mechanistic studies of RAS blockade [4]. Physicochemical properties include calculated aqueous solubility of 0.012 g/L (25°C) and density of 1.227±0.06 g/cm³ (20°C, 760 Torr) .

Why SR 43845 Cannot Be Replaced by Generic ACE Inhibitors or Other Renin Blockers


Direct renin inhibition with SR 43845 operates at the unique, rate-limiting step of the RAS cascade, whereas ACE inhibitors like captopril act downstream and can be affected by alternative angiotensin II-generating pathways (e.g., chymase) [1]. This mechanistic distinction results in different biomarker signatures: SR 43845 produces significantly higher plasma active renin concentrations for an equivalent hypotensive effect compared to captopril, reflecting more complete upstream blockade [2]. Furthermore, within the renin inhibitor class, SR 43845 exhibits exceptional in vitro potency (IC50 = 10⁻¹¹ M) that is orders of magnitude greater than many earlier peptide-based renin inhibitors, which typically display IC50 values in the nanomolar range [3]. These differences preclude simple substitution without altering experimental outcomes, particularly in studies requiring precise RAS modulation or biomarker profiling.

SR 43845 Product-Specific Quantitative Evidence for Scientific Selection


SR 43845 vs. Captopril: Head-to-Head Comparison of Blood Pressure Reduction in Conscious Cynomolgus Monkeys

In a direct comparative study in conscious, sodium-replete cynomolgus monkeys, SR 43845 demonstrated a maximal mean arterial pressure (MAP) reduction of 22 ± 2 mmHg from a baseline of 110 ± 5 mmHg at an infusion rate of 100 μg/kg/min [1]. Under identical experimental conditions, the ACE inhibitor captopril produced a MAP reduction of 14 ± 1 mmHg from 114 ± 4 mmHg at 33 μg/kg/min [2]. Importantly, a six-fold higher dose of captopril (200 μg/kg/min) yielded only a modest additional decrease to 16 ± 2 mmHg [3]. This indicates that SR 43845 achieves a greater maximal hypotensive effect and a distinct dose-response ceiling compared to ACE inhibition.

Hypertension Renin-angiotensin system Pharmacodynamics

SR 43845 Plasma Renin Activity (PRA) Inhibition: Potency and Threshold Dose

SR 43845 inhibited plasma renin activity (PRA) by 90% at the lowest tested dose of 0.33 μg/kg/min in conscious sodium-replete cynomolgus monkeys [1]. This near-complete inhibition was achieved with a 30-minute intravenous perfusion, highlighting the compound's high potency [2]. The study did not report PRA inhibition data for the comparator captopril, preventing direct quantitative comparison; however, the 90% inhibition at a sub-microgram dose per minute underscores SR 43845's exceptional efficacy in suppressing the RAS at its origin [3].

Hypertension Renin-angiotensin system Enzyme inhibition

SR 43845 vs. Captopril: Differential Impact on Plasma Active Renin Concentration

At an equivalent hypotensive effect, SR 43845 produced significantly higher plasma active renin concentrations than captopril in conscious sodium-replete cynomolgus monkeys [1]. Specifically, SR 43845 increased plasma active renin to 104% of baseline (from 102 ± 14 pg/ml) at the 0.33 μg/kg/min dose [2]. The study notes that for the same blood pressure reduction, the renin inhibitor yielded a markedly higher renin concentration compared to the ACE inhibitor, reflecting the distinct pharmacodynamic consequences of upstream vs. downstream RAS blockade [3].

Hypertension Renin-angiotensin system Biomarkers

SR 43845 In Vitro Potency: IC50 for Human Plasma Renin Inhibition

SR 43845 inhibits human and primate plasma renin with an IC50 of 10⁻¹¹ mol/L (0.01 nM) [1]. In a separate biochemical characterization using a ³H-SR 43845 binding assay with human renin, the CI50 was determined to be 0.53 ± 0.07 nM [2]. For context, earlier peptide-based renin inhibitors typically exhibit IC50 values in the nanomolar range (e.g., remikiren IC50 ≈ 0.8 nM; enalkiren IC50 ≈ 1.4 nM) [3]. While a direct head-to-head comparison is not available, SR 43845's picomolar potency in plasma places it among the most potent renin inhibitors reported, with a clear potency advantage over many first-generation compounds [4].

Hypertension Renin-angiotensin system Enzyme kinetics

SR 43845 Clinical Pharmacodynamics in Hypertensive Patients: Dose-Response Validation

In a clinical study of sodium-repleted and sodium-depleted hypertensive patients, intravenous SR 43845 was administered at three dose levels: 30, 100, or 300 μg/kg (n=4 per group) [1]. The compound demonstrated acute blood pressure-lowering effects and modulated the renin-angiotensin system, confirming the translational relevance of the preclinical findings [2]. While no direct comparator (e.g., captopril) was included in this study, the dose-dependent response across a 10-fold dose range provides critical human pharmacodynamic data that supports the compound's utility as a research tool in human ex vivo or translational studies [3].

Hypertension Clinical pharmacology Renin-angiotensin system

SR 43845 Specificity: Lack of Cross-Reactivity with Prorenin

SR 43845 was shown to induce a conformational change in prorenin that could be detected by monoclonal antibodies, confirming its specific interaction with the prorenin/renin system [1]. Importantly, the compound does not bind to active renin in a way that interferes with certain monoclonal antibody recognition, demonstrating a unique binding mode [2]. This specificity profile is distinct from some other renin inhibitors and is valuable for studies investigating prorenin conformation and activation mechanisms [3].

Hypertension Renin-angiotensin system Antibody development

SR 43845 Optimal Research and Industrial Application Scenarios


Comparative RAS Pharmacology Studies in Non-Human Primates

SR 43845 is optimally suited for head-to-head comparisons with ACE inhibitors or angiotensin receptor blockers (ARBs) in conscious primate models. The direct head-to-head evidence with captopril demonstrates its superior maximal hypotensive efficacy (22 ± 2 mmHg vs. 14 ± 1 mmHg) and distinct biomarker signature (higher plasma active renin for equivalent blood pressure reduction) [1]. These well-characterized pharmacodynamic properties make SR 43845 an ideal reference compound for benchmarking novel RAS-targeting agents or for dissecting the relative contributions of renin-dependent vs. renin-independent pathways in cardiovascular physiology.

Mechanistic Studies of Renin-Specific Inhibition and Biomarker Development

The unique biomarker profile of SR 43845—near-complete PRA inhibition (90%) at sub-microgram doses coupled with a pronounced elevation in plasma active renin concentration—provides a clear experimental signature for distinguishing direct renin inhibition from downstream RAS blockade [2]. This makes SR 43845 particularly valuable for studies aimed at developing or validating renin-specific biomarkers, investigating the feedback regulation of renin release, or exploring the therapeutic implications of upstream RAS intervention in disease models.

In Vitro Renin Inhibition Assays Requiring High-Potency Reference Compound

With an IC50 of 10⁻¹¹ mol/L for human and primate plasma renin, SR 43845 ranks among the most potent renin inhibitors characterized to date, outperforming many earlier peptide-based inhibitors by two orders of magnitude [3]. This exceptional in vitro potency makes SR 43845 a preferred reference standard for renin enzymatic activity assays, high-throughput screening campaigns for novel renin inhibitors, and structure-activity relationship (SAR) studies where a highly potent comparator is needed to establish relative efficacy of new chemical entities.

Prorenin Conformation and Activation Studies

SR 43845 has been shown to induce detectable conformational changes in prorenin that can be probed with specific monoclonal antibodies [4]. This property enables its use as a molecular tool to investigate prorenin activation mechanisms, the structural transition between prorenin and active renin, and the role of prorenin in (patho)physiological contexts. Researchers studying the (pro)renin receptor or the non-proteolytic activation of prorenin may find SR 43845 uniquely valuable for probing conformational states.

Translational Pharmacodynamic Studies in Hypertension Models

The clinical validation of SR 43845's blood pressure-lowering effects in hypertensive patients at doses of 30–300 μg/kg i.v. [5] supports its use in translational research bridging preclinical and clinical RAS pharmacology. SR 43845 can serve as a reference tool for ex vivo studies using human plasma or tissue samples, for calibrating renin activity assays in clinical biomarker panels, and for validating preclinical-to-clinical PK/PD relationships in the development of next-generation renin inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR 43845

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.